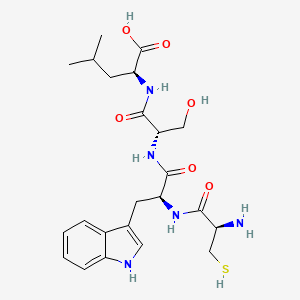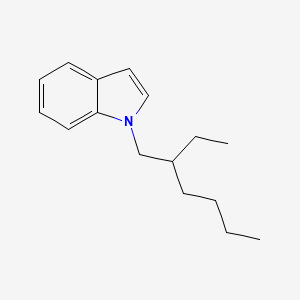
1-(2-Ethylhexyl)-1h-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylhexyl)-1h-indole is an organic compound belonging to the indole family, characterized by the presence of an indole ring substituted with a 2-ethylhexyl group. Indoles are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. The 2-ethylhexyl substitution enhances the compound’s lipophilicity, making it a valuable candidate for various applications in chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethylhexyl)-1h-indole typically involves the alkylation of indole with 2-ethylhexyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) or potassium carbonate (K2CO3) as a base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Ethylhexyl)-1h-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxindoles.
Reduction: Reduction of the indole ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield tetrahydroindoles.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric or elevated pressure.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Oxindoles.
Reduction: Tetrahydroindoles.
Substitution: Halogenated or nitro-substituted indoles.
Applications De Recherche Scientifique
1-(2-Ethylhexyl)-1h-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 1-(2-ethylhexyl)-1h-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, influencing its binding affinity and specificity. Pathways involved may include signal transduction, gene expression modulation, and metabolic regulation.
Comparaison Avec Des Composés Similaires
2-Ethylhexanol: A related compound used as a precursor in the synthesis of plasticizers and surfactants.
Indole-3-acetic acid: A naturally occurring indole derivative with plant growth-regulating properties.
1-Methylindole: Another indole derivative with different substitution patterns and applications.
Uniqueness: 1-(2-Ethylhexyl)-1h-indole is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The 2-ethylhexyl group enhances its lipophilicity, making it suitable for applications requiring hydrophobic interactions. Its versatility in undergoing various chemical reactions and its potential biological activities further distinguish it from other indole derivatives.
Propriétés
Numéro CAS |
836682-40-7 |
|---|---|
Formule moléculaire |
C16H23N |
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
1-(2-ethylhexyl)indole |
InChI |
InChI=1S/C16H23N/c1-3-5-8-14(4-2)13-17-12-11-15-9-6-7-10-16(15)17/h6-7,9-12,14H,3-5,8,13H2,1-2H3 |
Clé InChI |
BUIHQQHBTMFKCB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CN1C=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



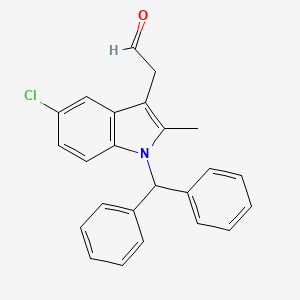

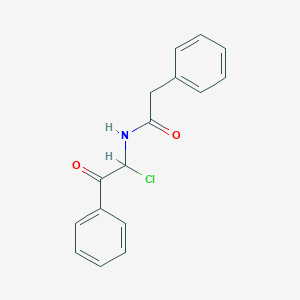
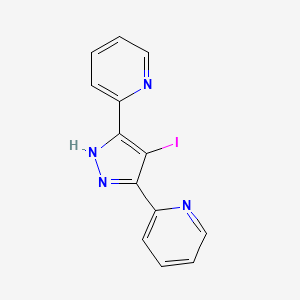
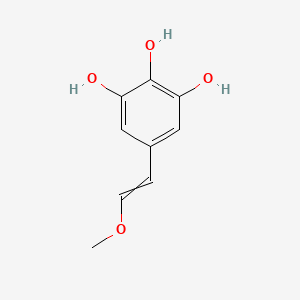
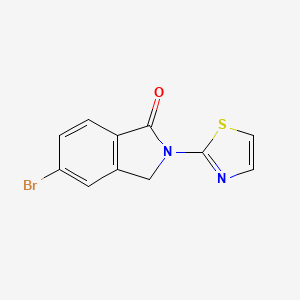
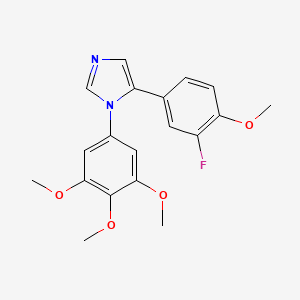
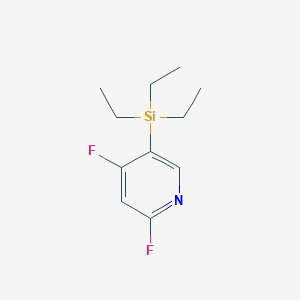
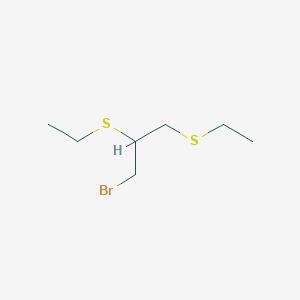
![(2R)-1-[(2-methyl-1,3-benzothiazol-5-yl)oxy]-3-[(2S)-2-methyl-4-[[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]methyl]piperazin-1-yl]propan-2-ol](/img/structure/B14190470.png)
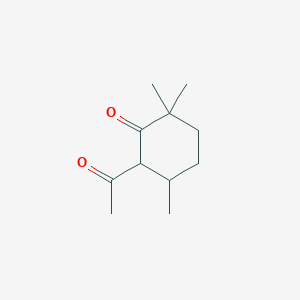
![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,5-bis(dodecyloxy)-](/img/structure/B14190476.png)
